Alpha-Naphthoflavone (7,8-benzoflavone) is a synthetic flavonoid primarily procured as a direct competitive inhibitor of Cytochrome P450 1A1 and 1A2 (CYP1A1/2), as well as a potent aromatase (CYP19) inhibitor . In commercial ADME/Tox and pharmacology workflows, it serves as a critical reference standard for drug-drug interaction (DDI) screening. Unlike time-dependent inhibitors, its rapid competitive binding kinetics allow for streamlined high-throughput assay designs without extensive pre-incubation steps [1]. Additionally, its role as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR) makes it an essential tool for isolating direct enzymatic inhibition from AhR-mediated gene induction in toxicology panels [2].
Generic substitution or the use of mixed 'naphthoflavone' isomers will cause catastrophic failure in standardized ADME/Tox assays. Alpha-naphthoflavone (7,8-benzoflavone) is a direct CYP1A inhibitor and an AhR antagonist [1]. In stark contrast, its structural isomer beta-naphthoflavone (5,6-benzoflavone) is a potent AhR agonist and a strong inducer of CYP1A1/1A2 expression [1]. Introducing even trace amounts of the beta-isomer into an inhibition assay will trigger AhR-mediated transcription, actively synthesizing the exact enzymes the assay is attempting to block. Furthermore, substituting alpha-naphthoflavone with other CYP1A2 inhibitors like furafylline alters the assay mechanics from direct competitive inhibition to time-dependent inhibition, requiring fundamentally different incubation protocols and kinetic modeling[2].
In high-throughput cassette probe-dosing assays using human hepatic microsomes, Alpha-Naphthoflavone demonstrates a direct competitive IC50 of 120 nM for CYP1A2. This is over 40-fold more potent than furafylline (IC50 = 5.1 µM), a widely used alternative CYP1A2 inhibitor [1].
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
| Target Compound Data | 120 nM (0.12 µM) |
| Comparator Or Baseline | Furafylline (5.1 µM) |
| Quantified Difference | 42.5-fold higher potency for Alpha-Naphthoflavone |
| Conditions | Human hepatic microsomes (HLM) using direct injection/MS-MS |
Allows procurement teams to source a highly potent, rapid-acting direct inhibitor that streamlines high-throughput DDI screening by eliminating the lengthy pre-incubation steps required for time-dependent inhibitors.
Alpha-naphthoflavone functions as a competitive AhR antagonist, capable of blocking TCDD-induced CYP1A1 gene expression at concentrations around 1 µM [1]. Conversely, the beta-naphthoflavone isomer acts as a full AhR agonist, driving massive upregulation of CYP1A1 mRNA [2].
| Evidence Dimension | AhR Pathway Activation |
| Target Compound Data | Competitive AhR Antagonist (Inhibits CYP1A1 expression at 1 µM) |
| Comparator Or Baseline | Beta-Naphthoflavone (Potent AhR Agonist / CYP1A1 Inducer) |
| Quantified Difference | Complete functional reversal (Inhibition vs. Induction) |
| Conditions | TCDD-responsive reporter assays and hepatic cell lines |
Dictates strict procurement requirements for isomeric purity, as beta-isomer contamination will actively induce the target enzyme and invalidate inhibition assay baselines.
Alpha-Naphthoflavone is a highly potent, competitive inhibitor of human aromatase with an established IC50 of 0.5 µM and a Ki of 0.2 µM . This specific synthetic structure significantly outperforms baseline natural flavones, such as apigenin, which typically exhibit IC50 values around 20 µM in comparable adrenocortical carcinoma cell assays [1].
| Evidence Dimension | Aromatase (CYP19) Inhibition (IC50) |
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Apigenin (Natural flavone baseline, ~20 µM) |
| Quantified Difference | ~40-fold higher inhibitory potency |
| Conditions | Cell-free human placental microsomes and H295R human adrenocortical carcinoma cells |
Provides a highly reliable, non-steroidal positive control for screening novel aromatase inhibitors in oncology and endocrinology research.
When transitioning from cell-free human liver microsomes (HLM) to whole pooled human hepatocytes, Alpha-Naphthoflavone exhibits a 7.4- to 9-fold increase in its IC50 value (shifting from 0.013 µM in HLM to 0.096 µM in hepatocytes) [1]. In contrast, other inhibitors like furafylline or fluvoxamine show a less than 3-fold shift between the two systems [1].
| Evidence Dimension | IC50 Shift (HLM vs. Hepatocytes) |
| Target Compound Data | 7.4- to 9-fold IC50 increase |
| Comparator Or Baseline | Furafylline (<3-fold IC50 increase) |
| Quantified Difference | >3x greater sensitivity to intracellular sequestration or membrane permeability factors |
| Conditions | 384-well automated HTS comparing HLM vs pooled human hepatocytes |
Crucial for assay developers and procurement teams to adjust dosing and expectations when scaling from basic microsomal screens to predictive whole-cell DDI models.
Due to its 120 nM IC50 and direct competitive mechanism, Alpha-Naphthoflavone is the preferred procurement choice for high-throughput in vitro drug-drug interaction (DDI) panels targeting CYP1A1 and CYP1A2, avoiding the complex pre-incubation logistics required by time-dependent inhibitors like furafylline [1].
In environmental toxicology and pharmacology, Alpha-Naphthoflavone is utilized as a competitive AhR antagonist to block TCDD or PAH-induced receptor activation, allowing researchers to isolate direct enzymatic inhibition from receptor-mediated gene induction [2].
With a Ki of 0.2 µM, this compound serves as a standardized, highly potent non-steroidal reference material in tritiated water-release aromatase assays, essential for evaluating next-generation breast cancer therapeutics .
Because it exhibits a pronounced ~9-fold IC50 shift between microsomal and whole-hepatocyte assays, Alpha-Naphthoflavone is procured as a benchmark compound for validating intracellular drug sequestration, membrane permeability, and predictive whole-cell kinetic models [3].